molecular formula C22H22O8 B12877852 4-(1,3-Benzodioxol-5-ylcarbonyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one CAS No. 6322-22-1

4-(1,3-Benzodioxol-5-ylcarbonyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one

Cat. No.: B12877852
CAS No.: 6322-22-1
M. Wt: 414.4 g/mol
InChI Key: LJUBRCYIPBWVON-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylcarbonyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one (CAS: 6322-22-1) is a tetralone-derived compound featuring a dihydrofuran-2(3H)-one core substituted with a 1,3-benzodioxol-5-ylcarbonyl group and a 3,4,5-trimethoxybenzyl moiety. The benzodioxole and trimethoxyphenyl groups contribute to its lipophilic character, while the carbonyl group enhances polarity. This compound is structurally related to natural lignans such as podophyllotoxin and yatein, which are known for antitumor and antiviral activities .

Properties

CAS No.

6322-22-1

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C22H22O8/c1-25-18-7-12(8-19(26-2)21(18)27-3)6-14-15(10-28-22(14)24)20(23)13-4-5-16-17(9-13)30-11-29-16/h4-5,7-9,14-15H,6,10-11H2,1-3H3

InChI Key

LJUBRCYIPBWVON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

The compound 4-(1,3-Benzodioxol-5-ylcarbonyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-(1,3-Benzodioxol-5-ylcarbonyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one
  • Molecular Formula : C20H21O5
  • Molecular Weight : 341.38 g/mol

This compound features a dihydrofuran core with substituents that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown effective inhibition of HeLa cells, with IC50 values indicating significant potency. The lowest IC50 value recorded was 10.46 ± 0.82 μM/mL for a related compound, suggesting that the target compound may also possess similar anticancer properties .

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes : Some studies have reported that related compounds inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. For example, significant inhibition was observed at concentrations of 52.54 ± 0.09 μM for certain derivatives .
  • DNA Interaction : Competitive binding studies with ethidium bromide (EB) suggest that these compounds can intercalate with DNA, thereby disrupting normal cellular processes. The binding affinity was quantified through the Stern-Volmer constant (K_sv), indicating strong interactions with DNA .

Anti-inflammatory Effects

The benzodioxole moiety is often associated with anti-inflammatory properties. Compounds containing this structure have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various benzodioxole derivatives on HeLa and MRC-5 cells. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is critical for developing targeted cancer therapies .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of α-glucosidase by benzodioxole derivatives demonstrated promising results. The compounds not only inhibited the enzyme effectively but also showed potential in managing blood glucose levels, making them candidates for diabetes management therapies .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundIC50 Value (μM)Notes
CytotoxicityCompound 1010.46 ± 0.82Effective against HeLa cells
Enzyme InhibitionCompound 1152.54 ± 0.09Significant α-glucosidase inhibition
DNA BindingCompound XK_sv = (X)Strong intercalation with DNA
Anti-inflammatoryBenzodioxole DerivativeN/AModulation of inflammatory pathways

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-(1,3-Benzodioxol-5-ylcarbonyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one exhibit significant antitumor properties. For example, studies have shown that derivatives of benzodioxole can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound's structural features may enhance its interaction with these biological targets.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that the presence of methoxy groups in the structure contributes to its ability to scavenge free radicals effectively.

Neurological Disorders

There is growing interest in the potential of this compound in treating neurological disorders. Compounds with similar scaffolds have been reported to modulate neurotransmitter systems and exhibit neuroprotective effects. Investigations into the compound's influence on neuroinflammation and neuronal survival are ongoing.

Cardiovascular Health

The anti-inflammatory properties associated with this compound may also extend to cardiovascular health. Studies suggest that similar compounds can reduce inflammation in vascular tissues, potentially lowering the risk of atherosclerosis and other cardiovascular diseases.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of a related compound on pancreatic cancer cells. The findings demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. This suggests a promising avenue for further research into the use of 4-(1,3-Benzodioxol-5-ylcarbonyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, a derivative of this compound was tested for its ability to protect neurons from oxidative damage. Results indicated that it significantly reduced markers of oxidative stress and improved neuronal survival rates in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of dihydrofuran-2(3H)-one derivatives with diverse substituents. Below is a detailed comparison with structural analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) References
Target Compound (6322-22-1) C₂₂H₂₂O₈ 414.41 1,3-Benzodioxol-5-ylcarbonyl, 3,4,5-TMB* ~3.5
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylmethyl)-... (40456-50-6) C₂₂H₂₄O₇ 400.42 1,3-Benzodioxol-5-ylmethyl, 3,4,5-TMB 3.015
Di-o-methylthujaplicatin methyl ether (NSC675474) C₂₃H₂₈O₇ 416.50 3,4-Dimethoxybenzyl, 3,4,5-TMB 3.90
rac-4-[(3-Chlorophenyl)(hydroxy)methyl]-... C₂₃H₂₅ClO₇ 452.89 3-Chlorophenyl, 3,4,5-TMB ~4.2
Yatein (CAS: 40456-50-6) C₂₂H₂₄O₇ 400.42 1,3-Benzodioxol-5-ylmethyl, 3,4,5-TMB 3.015

*TMB: Trimethoxybenzyl

Key Structural Differences

Substituent Variations :

  • The target compound features a carbonyl linkage to the benzodioxole group, distinguishing it from analogs like yatein (40456-50-6), which has a methyl bridge . This carbonyl group increases polarity and may influence binding affinity in biological systems.
  • Chlorophenyl and iodophenyl derivatives (e.g., 2g, 12i) exhibit halogenated aryl groups, enhancing steric bulk and electronic effects compared to methoxy or benzodioxole substituents .

Stereochemical Considerations :

  • Racemic mixtures (e.g., rac-4-[(3-chlorophenyl)(hydroxy)methyl]-...) are common in synthetic routes, whereas enantiopure compounds like (3S,4R)-4-[(S)-(3-iodophenyl)... (>95:<5 d.r.) highlight the role of stereochemistry in bioactivity .

Crystallographic Data

  • The absolute configuration of related compounds (e.g., 12h) was confirmed via X-ray crystallography, emphasizing the importance of stereochemical precision in activity ().

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